molecular formula C21H20N6O2 B10988673 N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide

N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide

Cat. No.: B10988673
M. Wt: 388.4 g/mol
InChI Key: JQVLATWWYCVFKF-UHFFFAOYSA-N
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Description

N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-3-PHENYL-3-(1H-PYRROL-1-YL)PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a tetrazole ring, a phenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-3-PHENYL-3-(1H-PYRROL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is the Michael addition of N-heterocycles to chalcones, followed by further functionalization steps . The reaction conditions often include the use of catalysts such as 1,3-bis(carboxymethyl)imidazolium chloride and solvents like methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-3-PHENYL-3-(1H-PYRROL-1-YL)PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide may possess several significant biological activities:

  • Antimicrobial Activity : The presence of the tetrazole group is known to enhance antimicrobial properties. Compounds with similar structures have shown effectiveness against various pathogens.
  • Anticancer Potential : The structural similarities with other known anticancer agents suggest that this compound may inhibit cancer cell proliferation. For instance, analogues of pyrrole derivatives have been documented to exhibit cytotoxic effects against cancer cell lines.
  • Neuroactive Properties : The pyrrole moiety is often associated with neuroactive compounds, indicating potential applications in treating neurological disorders.

Synthesis Methodologies

Several synthetic pathways can be employed to produce this compound:

  • Amide Bond Formation : Utilizing coupling reactions between carboxylic acids and amines.
  • Substitution Reactions : Modifying the aromatic rings through electrophilic substitution to introduce functional groups.
  • Cyclization Reactions : Involving the formation of the pyrrole ring from appropriate precursors.

These methodologies not only facilitate the synthesis of the target compound but also allow for the exploration of structural modifications that could enhance its biological efficacy.

Case Studies and Research Findings

Research studies have demonstrated the efficacy of similar compounds in various therapeutic contexts:

  • Anticonvulsant Activity : Compounds structurally related to tetrazoles have shown significant anticonvulsant properties in animal models, indicating potential applications in epilepsy treatment.
  • Anti-inflammatory Effects : Certain derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes, suggesting a role in pain management and inflammation reduction.
  • Cancer Cell Migration Inhibition : Recent studies have highlighted the ability of related compounds to inhibit cancer cell migration through mechanisms involving DNAJA1 and mutant p53 pathways, showcasing their potential in cancer therapy .

Mechanism of Action

The mechanism of action of N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-3-PHENYL-3-(1H-PYRROL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various receptors and enzymes, modulating their activity. This can result in changes in cellular processes and biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-3-PHENYL-3-(1H-PYRROL-1-YL)PROPANAMIDE is unique due to its combination of a tetrazole ring and a pyrrole ring, which are not commonly found together in a single molecule

Biological Activity

N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide, a compound featuring a tetrazole moiety, has garnered attention for its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to elucidate its biological activity.

Chemical Structure and Properties

The compound has the following molecular formula:

C15H16N6OC_{15}H_{16}N_{6}O

It has a molecular weight of approximately 304.32 g/mol. The presence of the tetrazole ring is significant as it often correlates with diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing tetrazole groups exhibit a range of biological activities, including:

  • Antimicrobial Activity : Tetrazole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some studies suggest that tetrazole-containing compounds can inhibit cancer cell proliferation.
  • Analgesic Effects : Certain derivatives have been predicted to exhibit analgesic properties based on computational models.

Table 1: Biological Activities of Related Tetrazole Compounds

Compound NameActivity TypeReference
3-(5-Phenyl-2H-tetrazol-2-yl)pyridineAnalgesic
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)...Anticonvulsant
2H-tetrazole derivativesAntimicrobial
Thiazole-integrated tetrazolesAntitumor

Case Study 1: Analgesic Activity

A study using the PASS (Prediction of Activity Spectra for Substances) software indicated that a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, exhibited an approximately 80% probability of analgesic activity. This suggests that similar structures may possess significant pain-relieving properties, warranting further investigation into this compound for its analgesic potential .

Case Study 2: Antitumor Activity

Research on thiazole-bearing molecules demonstrated notable anticancer effects, with specific structures yielding IC50 values comparable to established chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) analysis indicated that modifications to the phenyl ring directly influenced cytotoxicity . This underscores the potential for this compound to similarly impact cancer cell lines.

The biological activity of tetrazole-containing compounds is often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, the inhibition of phospholipase D and modulation of nicotinic receptors have been documented for related compounds . Understanding these mechanisms can aid in predicting the activity of this compound.

Q & A

Q. Basic: What are the standard synthetic routes for N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide, and what key reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves three key steps:

Tetrazole Ring Formation : Reacting nitriles with sodium azide in the presence of ammonium chloride (Staudinger reaction) or via cyclization of hydrazine derivatives .

Coupling Reactions : Amide bond formation between the tetrazole-containing aromatic moiety and the pyrrole-propanamide sidechain using coupling agents like EDC/HOBt .

Purification : High-performance liquid chromatography (HPLC) is critical for isolating the target compound due to its polar functional groups (tetrazole, methoxy) .

Key Conditions :

Step Optimal Conditions Yield Impact
Tetrazole Formation80–100°C, DMF solvent, 12–24 hExcess NaN₃ improves yield
Amide CouplingRoom temperature, DCM, 4Å molecular sievesDry conditions prevent hydrolysis
PurificationReverse-phase HPLC (C18 column, acetonitrile/water gradient)Removes unreacted intermediates

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?

Methodological Answer:

  • ¹H/¹³C NMR : Confirms aromatic substitution patterns (e.g., methoxy at δ 3.8 ppm, pyrrole protons at δ 6.2–6.8 ppm) and amide bond formation (NH resonance at δ 8.3 ppm) .
  • IR Spectroscopy : Detects tetrazole ring vibrations (1350–1450 cm⁻¹) and amide C=O stretches (1650–1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 445.1782) and fragments corresponding to the tetrazole and pyrrole moieties .
  • X-ray Crystallography : Resolves stereochemistry and confirms dihedral angles between aromatic rings (e.g., 16.8° between methoxyphenyl and tetrazole groups) .

Q. Advanced: How can researchers address discrepancies in reported biological activities of this compound across different studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor binding) or incubation times. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
  • Impurity Profiles : HPLC-UV/MS quantification of by-products (e.g., de-methoxy analogs) ensures >95% purity .
  • Structural Analogues : Compare bioactivity of derivatives (Table 1) to identify substituent-specific effects .

Table 1: Bioactivity of Structural Analogues

Substituent IC₅₀ (nM) for Target X Key Difference
4-Methoxy, Tetrazole12 ± 3Reference compound
4-Fluoro, Tetrazole45 ± 7Reduced H-bonding
4-tert-Butyl, Tetrazole120 ± 15Steric hindrance

Q. Advanced: What strategies are employed to optimize the compound's pharmacokinetic properties while maintaining target affinity?

Methodological Answer:

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine at the 4-position) to reduce CYP450-mediated oxidation .
  • Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as a hydrochloride salt improves aqueous solubility .
  • Prodrug Design : Mask the tetrazole as a tert-butyl ester (hydrolyzed in vivo) to enhance oral bioavailability .

Experimental Workflow :

In Silico Modeling : Predict LogP and solubility using tools like Schrödinger’s QikProp .

In Vitro Assays : Measure plasma protein binding (equilibrium dialysis) and microsomal stability .

In Vivo PK : Administer prodrug (10 mg/kg, oral) to rodents; quantify parent compound in plasma via LC-MS/MS .

Q. Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action against a novel enzyme target?

Methodological Answer:

  • Target Validation : Use CRISPR-Cas9 knockout models to confirm phenotype rescue upon compound treatment .
  • Binding Studies :
    • Surface Plasmon Resonance (SPR) : Measure KD (e.g., 8.2 nM for enzyme Y) .
    • X-ray Crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with tetrazole) .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .

Data Contradiction Example : If a study reports activation of Pathway A, but another shows inhibition:

  • Dose-Response Analysis : Test 0.1–100 µM to identify biphasic effects.
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out kinase cross-reactivity .

Q. Basic: What in vitro assays are recommended for initial screening of this compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., continuous monitoring of NADH depletion at 340 nm) .
  • Cell Viability : MTT assay (48 h incubation, IC₅₀ calculation via GraphPad Prism) .
  • Receptor Binding : Radioligand displacement (³H-labeled antagonist, filtration for separation) .

Properties

Molecular Formula

C21H20N6O2

Molecular Weight

388.4 g/mol

IUPAC Name

N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C21H20N6O2/c1-29-19-10-9-16(13-17(19)21-23-25-26-24-21)22-20(28)14-18(27-11-5-6-12-27)15-7-3-2-4-8-15/h2-13,18H,14H2,1H3,(H,22,28)(H,23,24,25,26)

InChI Key

JQVLATWWYCVFKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC(C2=CC=CC=C2)N3C=CC=C3)C4=NNN=N4

Origin of Product

United States

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